molecular formula C17H12O5 B3025194 5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one CAS No. 554431-14-0

5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one

Cat. No.: B3025194
CAS No.: 554431-14-0
M. Wt: 296.27 g/mol
InChI Key: PIMKUNSPQPDNTP-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a tetracyclic backbone with two oxygen atoms (dioxa) incorporated into its framework. Key structural elements include:

  • Hydroxyl groups at positions 5 and 15.
  • A ketone group at position 17.
  • A fused tetracyclic system with oxygen bridges at positions 8 and 16.

Properties

IUPAC Name

5,15-dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-9-2-4-13-14(7-9)21-6-5-12-11-3-1-10(19)8-15(11)22-17(20)16(12)13/h1-4,7-8,18-19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMKUNSPQPDNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)O)C3=C1C4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of hydroxyl groups at the 5 and 15 positions. Common reagents used in these reactions include strong oxidizing agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique tetracyclic structure that contributes to its biological activity and potential applications in various fields:

  • Molecular Formula : C19H22O4
  • Molecular Weight : 318.38 g/mol
  • Structural Characteristics : The presence of hydroxyl groups and dioxatetracyclo framework enhances its interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential lead compound for developing new therapeutic agents. Its structural features allow it to interact with various biological targets.

Case Study: Estrogen Receptor Modulation

Research indicates that derivatives of this compound can act as inhibitors of estrogen receptors, which are crucial in the treatment of hormone-dependent cancers such as breast cancer. For instance, compounds structurally related to 5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca have been studied for their inhibitory effects on estrogen receptor alpha (ERα) with promising IC50 values indicating significant biological activity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives against various pathogens.

Case Study: Antibacterial Effects

In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents to combat resistant strains .

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics.

Case Study: Organic Semiconductor Development

Research has indicated that the structural characteristics of 5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca can be utilized in synthesizing n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its structure may enhance its electronic properties further .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agents via estrogen receptor modulationSignificant ERα inhibition with promising IC50 values
Antimicrobial ActivityDevelopment of new antibioticsEffective against Gram-positive bacteria
Organic ElectronicsN-type semiconductors for OLEDs and OPVsEnhanced electronic properties through structural modifications

Mechanism of Action

The mechanism of action of 5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound’s tetracyclic structure also contributes to its unique properties and potential biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Framework and Oxygen Incorporation

The compound’s tetracyclic system distinguishes it from tricyclic or pentacyclic analogs. For example:

  • Compound from (3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[...]hexaen-10-yl):
    • Tricyclic vs. tetracyclic backbone.
    • Higher hydroxylation (7 vs. 2 hydroxyl groups) but similar dioxa (oxygen) bridges .
  • Compound 20 from (pentacyclo[...]dodecaene-5,17-dicarboxylic acid):
    • Larger pentacyclic system with carboxylic acid groups instead of ketones.
    • Methoxy and hydroxyl substituents, differing in electronic effects .
Functional Group Analysis
Property Target Compound Compound from Compound 20 ()
Hydroxyl Groups 2 (positions 5, 15) 7 (positions 3,4,5,11,17,18,19) 2 (positions 26,28)
Oxygen Bridges 8,18-dioxa 9,13-dioxa None (methoxy groups present)
Ketone/Carboxylic Groups 1 ketone (position 19) 2 ketones (positions 8,14) 2 carboxylic acids (positions 5,17)
Ring System Tetracyclic Tricyclic Pentacyclic

Key Observations :

  • Methoxy groups () may enhance lipophilicity compared to hydroxylated analogs .
  • Ketones (target compound) vs. carboxylic acids (Compound 20) influence reactivity (e.g., nucleophilic addition vs. acid-base interactions) .

Reactivity Insights :

  • The ketone at position 19 may undergo nucleophilic addition (e.g., Grignard reactions), whereas hydroxyl groups could participate in esterification or glycosylation.
  • The dioxa bridges likely stabilize the conformation, reducing ring strain compared to purely hydrocarbon frameworks .

Biological Activity

5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one is a complex organic compound with significant biological activities that are of interest in various fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on available research findings.

  • Molecular Formula : C29H25NO
  • Molecular Weight : 499.5 g/mol
  • Structural Characteristics : The compound features a tetracyclic structure with multiple hydroxyl and dioxo functional groups which contribute to its reactivity and biological interactions .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic effects.

Antitumor Activity

Research has shown that this compound exhibits antitumor properties through mechanisms that involve the induction of apoptosis in cancer cells. In vitro studies demonstrated cytotoxic effects against several cancer cell lines including breast and colon cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . It showed effectiveness against a range of bacterial strains and fungi, suggesting potential applications as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In vivo studies indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation .

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor effectsInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Study BAssess antimicrobial activityEffective against Staphylococcus aureus and Candida albicans
Study CInvestigate anti-inflammatory effectsReduced TNF-alpha levels by 40% in animal models

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in tumor cells.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and microbial growth.
  • Receptor Interaction : Potential binding to specific receptors may modulate immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 5,15-dihydroxy-8,18-dioxatetracyclo[...]-19-one, and how can purity be validated?

  • Methodological Answer : Synthesis often involves multi-step cyclization reactions, as seen in structurally analogous tetracyclic compounds (e.g., condensation of phenolic precursors with oxetane intermediates). Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Crystallographic validation (single-crystal X-ray diffraction) is critical for confirming stereochemistry, as demonstrated in similar tetracyclic systems .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for resolving the complex coupling patterns in the tetracyclic framework. Infrared (IR) spectroscopy can identify hydroxyl and carbonyl groups, while ultraviolet-visible (UV-Vis) spectroscopy helps assess conjugation in the heptaene system. Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Prioritize in silico screening (molecular docking against target proteins like kinases or cytochrome P450 enzymes) to narrow down biological targets. Follow with in vitro assays (e.g., cytotoxicity testing on cancer cell lines or antimicrobial susceptibility assays) using standardized protocols (e.g., MTT assay for viability). Include positive and negative controls to minimize experimental bias .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, dynamic conformational changes, or crystal packing forces. Employ solvent parameterization in DFT calculations (e.g., using the conductor-like screening model, COSMO) and compare with variable-temperature NMR experiments. For crystallographic mismatches, re-evaluate disorder modeling or consider alternative space groups .

Q. What computational strategies are recommended for elucidating reaction mechanisms in the synthesis of this compound?

  • Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) hybrid models to simulate transition states in cyclization steps. Tools like Gaussian or ORCA can map potential energy surfaces, while machine learning (ML)-driven platforms (e.g., Chematica) optimize reaction pathways. Validate with kinetic isotope effect (KIE) studies .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for scaled-up synthesis?

  • Methodological Answer : Implement AI-based process control systems to model heat transfer, mixing efficiency, and catalyst degradation in reactors. Use Monte Carlo simulations to predict batch variability and optimize parameters (e.g., temperature gradients, solvent ratios). Integrate real-time sensor data for adaptive feedback loops .

Q. What strategies address low yields in stereoselective steps of the synthesis?

  • Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) using high-throughput experimentation (HTE). Apply microfluidic reactors to control reaction kinetics and improve enantiomeric excess (ee). Analyze by chiral HPLC or circular dichroism (CD) spectroscopy .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental LogP values?

  • Methodological Answer : Theoretical LogP (e.g., via XLogP3) may fail to account for intramolecular hydrogen bonding or solvent-accessible surface area (SASA). Validate experimentally using shake-flask partitioning (octanol/water system) with HPLC quantification. Apply corrections using Abraham solvation parameters .

Q. What statistical approaches are suitable for analyzing heterogeneous bioactivity data?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to identify confounding variables (e.g., cell line variability, assay plate effects). Apply Bayesian hierarchical models to account for batch-to-batch differences. Cross-validate with independent datasets .

Methodological Framework Table

Research Challenge Tools/Methods Key References
Synthesis OptimizationHTE, microfluidics, chiral HPLC
Spectral Validation2D-NMR, DFT-COSMO, variable-temperature NMR
Mechanistic ElucidationQM/MM, KIE studies, Chematica
Bioactivity Data AnalysisPCA, Bayesian hierarchical models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one
Reactant of Route 2
5,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one

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